n-Hexyldimethylsilane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Science
Organosilicon compounds are integral to numerous aspects of contemporary life and technology. The foundational silicon-carbon (Si-C) bond imparts unique characteristics such as enhanced thermal stability, hydrophobicity, and chemical inertness compared to their all-carbon analogs. researchgate.netwikipedia.org This has led to the development of a vast array of materials, with silicones (polysiloxanes) being the most prominent examples, finding use as sealants, adhesives, lubricants, and in medical implants due to their biocompatibility. researchgate.netnih.gov
Beyond polymers, smaller organosilicon molecules serve as crucial reagents and intermediates in organic synthesis. Silyl (B83357) ethers, for instance, are widely employed as protecting groups for alcohols, a strategy that allows for selective chemical reactions at other sites within a complex molecule. wikipedia.orgresearchgate.net The process of hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful and atom-economical method for creating C-Si bonds and is fundamental to the production of many organosilicon products. researchgate.netnih.govcaymanchem.commdpi.com Furthermore, the ability of organosilanes to modify surfaces, rendering them hydrophobic or reactive for further functionalization, is critical in fields ranging from microfluidics to materials science. researchgate.net
Research Trajectories and Academic Relevance of n-Hexyldimethylsilane
Research involving this compound primarily centers on its utility as a model compound for studying the behavior of alkyldimethylsilanes and its application in specific synthetic methodologies. One of the key areas of its academic relevance is in the field of hydrosilylation reactions. While not always the primary substrate, its simple, well-defined structure makes it a useful component for investigating catalyst activity and selectivity in the addition of silanes to unsaturated bonds.
Another significant research trajectory for compounds like this compound is in the realm of surface modification. The covalent attachment of alkylsilanes to surfaces containing hydroxyl groups, such as silica (B1680970) and other metal oxides, can dramatically alter their surface properties. This process, known as silylation, can transform a hydrophilic surface into a hydrophobic one, a principle that is fundamental in the preparation of stationary phases for chromatography, water-repellent coatings, and modifying the properties of nanoparticles. researchgate.net
Furthermore, this compound and similar alkyldimethylsilanes can be used as derivatizing agents in analytical chemistry, particularly in gas chromatography (GC). researchgate.net By reacting with polar functional groups on other molecules, they can increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis.
Historical Perspectives on the Study of this compound
The study of this compound is intrinsically linked to the broader history of organosilicon chemistry. The field's origins can be traced back to the mid-19th century with the synthesis of the first compound containing a silicon-carbon bond, tetraethylsilane, by Charles Friedel and James Crafts in 1863. wikipedia.orgnih.gov However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the groundwork for our modern understanding of organosilicon compounds. wikipedia.org
The development of alkyldimethylsilanes, the class to which this compound belongs, gained momentum with the advent of more efficient synthetic methods. A common and historically significant route to such compounds is through the Grignard reaction, where an organomagnesium halide reacts with a chlorosilane. For this compound, this would typically involve the reaction of n-hexylmagnesium bromide with dimethylchlorosilane.
Another pivotal development was the direct process, discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, for the synthesis of methylchlorosilanes. While this process is primarily used for the large-scale production of silicone precursors, the fundamental understanding of silicon-halogen and silicon-alkyl bond reactivity it provided was crucial for the laboratory-scale synthesis of a wider variety of organosilanes, including this compound. The continued refinement of synthetic techniques, including the highly efficient hydrosilylation reaction, has further facilitated the accessibility and study of specific alkyldimethylsilanes for various research applications.
| Property | Value |
| Molecular Formula | C8H20Si |
| Molecular Weight | 144.33 g/mol |
| CAS Number | 18172-66-2 |
| Boiling Point | 148-150 °C |
| Density | 0.74 g/cm³ |
| Refractive Index | 1.416 |
Structure
3D Structure
Properties
Molecular Formula |
C8H20Si |
|---|---|
Molecular Weight |
144.33 g/mol |
IUPAC Name |
hexyl(dimethyl)silane |
InChI |
InChI=1S/C8H20Si/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
FCKFHVFZPCZMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[SiH](C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Hexyldimethylsilane and Its Derivatives
Advanced Synthetic Routes to n-Hexyldimethylsilane
The preparation of this compound can be achieved through several advanced synthetic pathways, with the Grignard reaction and the direct hydrosilylation of 1-hexene (B165129) being two of the most prominent and effective methods.
A classic and reliable method involves the use of a Grignard reagent. In this approach, n-hexylmagnesium bromide, formed from the reaction of 1-bromohexane (B126081) with magnesium metal in an ether solvent, is reacted with dimethylchlorosilane. The highly nucleophilic carbanion of the Grignard reagent attacks the electrophilic silicon center, displacing the chloride and forming the desired carbon-silicon bond of this compound. This reaction is typically carried out under anhydrous conditions to prevent the quenching of the Grignard reagent. sioc-journal.cnacs.orgmdpi.comshu.edunih.gov
Another widely employed and atom-economical route is the direct hydrosilylation of 1-hexene with dimethylsilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the alkene. The process is catalyzed by a variety of transition metal complexes, with platinum and rhodium-based catalysts being particularly effective. The reaction generally proceeds with high regioselectivity, yielding the anti-Markovnikov addition product, this compound. epfl.chkyoto-u.ac.jpnih.gov
Furthermore, this compound can be synthesized from its halogenated precursor, chloro(hexyl)dimethylsilane. nih.gov The synthesis of this precursor can be achieved by reacting hexyl groups with dimethylchlorosilane. nih.gov The subsequent reduction of the chloro(hexyl)dimethylsilane, for instance with a suitable hydride reducing agent, yields the final this compound product.
Metal-Catalyzed Synthetic Transformations Involving this compound
Metal catalysis plays a pivotal role in both the synthesis and functionalization of this compound. These catalytic processes offer efficient and selective pathways to a wide array of organosilicon compounds.
Hydrosilylation Reactions Utilizing this compound Reagents
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While this compound is a product of hydrosilylation, its derivatives can also be synthesized using this powerful reaction. The process is typically catalyzed by transition metal complexes, with a range of metals demonstrating catalytic activity.
Platinum-based catalysts, such as Karstedt's catalyst, are widely used for the hydrosilylation of alkenes and alkynes due to their high efficiency. nih.govnih.govrhhz.netwalisongo.ac.id For instance, the platinum-catalyzed reaction of an alkene with a hydrosilane like this compound would result in the formation of a more complex alkylsilane. Rhodium complexes are also highly effective and can offer different selectivity profiles compared to platinum. rsc.orgnih.govnih.govchemrxiv.orgacs.org Catalysts based on less precious, earth-abundant metals such as nickel, epfl.chmdpi.com cobalt, nih.govnih.gov and iron nih.gov are gaining increasing attention as more sustainable alternatives. These catalysts can promote the anti-Markovnikov addition of the silane (B1218182) to terminal alkenes, leading to the formation of linear alkylsilanes. epfl.chmdpi.comnih.gov
The choice of catalyst and reaction conditions can significantly influence the outcome of the hydrosilylation reaction, including regioselectivity and yield. The table below summarizes various metal catalysts used in the hydrosilylation of 1-hexene, a reaction that produces this compound, illustrating the diversity of catalytic systems available.
Table 1: Metal Catalysts for the Hydrosilylation of 1-Hexene
| Catalyst | Silane | Product | Observations |
|---|---|---|---|
| Platinum Complexes | Triethoxysilane | n-Hexyltriethoxysilane | High catalytic efficiency with a turnover frequency (TOF) of 78,000 h⁻¹ reported for a biomimetic caged platinum catalyst. nih.gov |
| Rhodium Complexes | Phenylsilane | n-Hexylphenylsilane | Effective catalysis with various phosphine (B1218219) ligands. researchgate.net |
| Nickel Complexes | Trimethoxysilane | n-Hexyltrimethoxysilane | (salicylaldiminato)NiII catalysts show high efficiency for anti-Markovnikov hydrosilylation. mdpi.com |
| Cobalt Complexes | Phenylsilane | n-Hexylphenylsilane | Pyridine(diimine) iron complexes catalyze exclusive anti-Markovnikov hydrosilylation. nih.gov |
Transsilylation Reactions Involving this compound
Transsilylation reactions involve the exchange of silyl (B83357) groups between molecules and represent a valuable tool for the synthesis of new organosilicon compounds. This compound can participate in such reactions, typically in the presence of a metal catalyst.
One documented example is the rhodium-catalyzed transsilylation reaction between bis(trimethylsilyl)ethyne and hexyldimethylsilane. acs.orgacs.org This reaction leads to the exchange of silyl groups, forming new silylated alkynes. Palladium complexes are also known to catalyze transsilylation reactions, particularly in the context of cross-coupling reactions. nih.govresearchgate.netsemanticscholar.org For instance, the silyl-Negishi reaction, a palladium-catalyzed cross-coupling of silyl electrophiles with organozinc reagents, is a form of transmetallation that results in the formation of a new carbon-silicon bond. nih.gov While not a direct transsilylation of this compound itself, it demonstrates the utility of palladium in facilitating the transfer of silyl groups.
Unconventional and Emerging Synthetic Approaches for this compound
Beyond traditional synthetic methods, research into unconventional and emerging approaches for the synthesis of organosilanes, including this compound, is expanding. These methods often offer advantages in terms of sustainability, reaction conditions, and novel reactivity.
Photocatalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for the synthesis of organosilanes. sioc-journal.cnacs.orgshu.edunih.govmdpi.com This approach can facilitate hydrosilylation and other silicon-centered radical reactions under mild conditions. For example, visible-light-mediated metal-free hydrosilylation of alkenes has been demonstrated, offering a greener alternative to traditional metal catalysis. sioc-journal.cn
Electrosynthesis, where an electric current is used to initiate and sustain a chemical reaction, is another promising avenue for organosilane synthesis. chim.itbeilstein-journals.orgprimescholars.comchim.itsioc-journal.cn Electrochemical methods can be employed to generate reactive silicon species or to facilitate redox reactions that lead to the formation of Si-C bonds. This technique can offer high levels of control over the reaction and often avoids the need for harsh chemical oxidants or reductants. chim.itbeilstein-journals.org
Mechanochemistry, which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a solvent-free or low-solvent method that is gaining traction in organic synthesis. mdpi.comrsc.orgacs.orgdntb.gov.ua The direct mechanochemical synthesis of organosilanes has been reported, offering a potentially more sustainable and efficient route to these compounds by reducing solvent waste and sometimes enhancing reaction rates. mdpi.comacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Bromohexane |
| Magnesium |
| Dimethylchlorosilane |
| 1-Hexene |
| Dimethylsilane |
| Chloro(hexyl)dimethylsilane |
| Karstedt's catalyst |
| Triethoxysilane |
| n-Hexyltriethoxysilane |
| Phenylsilane |
| n-Hexylphenylsilane |
| Trimethoxysilane |
| n-Hexyltrimethoxysilane |
| bis(trimethylsilyl)ethyne |
Reactivity and Mechanistic Studies of N Hexyldimethylsilane
Mechanistic Investigations of Reactions Involving n-Hexyldimethylsilane
The primary reaction pathway for this compound is hydrosilylation, the addition of the Si-H bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. Mechanistic studies of this process have been crucial in optimizing reaction conditions and expanding its synthetic utility.
A widely accepted mechanism for the hydrosilylation of alkenes catalyzed by transition metals is the Chalk-Harrod mechanism. wikipedia.orglibretexts.org This mechanism involves the following key steps:
Oxidative Addition: The Si-H bond of this compound adds to the low-valent metal center of the catalyst.
Olefin Coordination: The alkene substrate coordinates to the resulting metal-silyl-hydride complex.
Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond.
Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to form the alkylsilane product and regenerate the active catalyst.
While the Chalk-Harrod mechanism provides a general framework, variations exist depending on the specific catalyst and substrates involved. wikipedia.org For instance, a modified Chalk-Harrod mechanism proposes the insertion of the alkene into the metal-silyl bond followed by reductive elimination of a C-H bond. libretexts.org
The choice of catalyst is critical in determining the efficiency and selectivity of the hydrosilylation reaction. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective for the hydrosilylation of alkenes with silanes like this compound. capes.gov.br Nickel-catalyzed hydrosilylation has also been investigated, offering a more earth-abundant and cost-effective alternative to precious metal catalysts. epfl.ch The table below summarizes the catalytic performance in the hydrosilylation of a model alkene with a generic hydrosilane, illustrating typical yields and selectivities.
Table 1: Catalytic Hydrosilylation of 1-Octene with a Hydrosilane This table presents illustrative data based on typical outcomes of hydrosilylation reactions and does not represent specific experimental results for this compound without direct citation.
| Catalyst System | Alkene | Silane (B1218182) | Product | Yield (%) | Regioselectivity (n:iso) | Reference |
|---|---|---|---|---|---|---|
| H₂PtCl₆ (Speier's) | 1-Octene | R₃SiH | n-Octylsilane | >90 | High (predominantly n-isomer) | capes.gov.br |
| Pt₂(dvtms)₃ (Karstedt's) | 1-Octene | R₃SiH | n-Octylsilane | >95 | High (predominantly n-isomer) | capes.gov.br |
| Ni(acac)₂ / PCy₃ | 1-Octene | R₃SiH | n-Octylsilane | Variable | Good to Excellent | epfl.ch |
Functionalization Strategies for this compound and its Derivatives
The reactivity of the Si-H bond in this compound provides a powerful handle for the synthesis of a wide array of functionalized organosilanes and silicon-containing polymers.
One of the most common functionalization strategies is the aforementioned hydrosilylation reaction. By reacting this compound with alkenes bearing various functional groups (e.g., hydroxyl, amino, epoxy), a diverse range of functionalized alkylsilanes can be prepared. This approach is widely used for surface modification, where the silane anchor is used to covalently attach organic functionalities to inorganic substrates like silica (B1680970). ntu.edu.twresearchgate.netnih.gov The process typically involves the reaction of this compound with a terminally unsaturated organic molecule in the presence of a platinum catalyst. The resulting functionalized silane can then be grafted onto a silica surface through reaction with surface silanol (B1196071) groups.
Another important functionalization strategy involves the synthesis of polysiloxanes. This compound can be used as a chain-terminating agent in the ring-opening polymerization of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃), to control the molecular weight and introduce a stable n-hexyl group at the polymer chain end. sci-hub.ru Furthermore, this compound can be co-polymerized with vinyl-functionalized siloxanes to create cross-linked silicone networks with tailored properties. mdpi.com The hydrosilylation reaction between the Si-H groups of this compound and the vinyl groups of the co-monomer, typically catalyzed by a platinum complex, forms the basis of these cross-linking chemistries.
The table below outlines different strategies for the functionalization of this compound and its derivatives.
Table 2: Functionalization Strategies Involving this compound This table provides a conceptual overview of functionalization strategies and does not represent specific experimental data without direct citation.
| Strategy | Reactant(s) | Product Type | Application |
|---|---|---|---|
| Hydrosilylation | This compound + Functional Alkene | Functionalized Alkylsilane | Surface modification, synthesis of functional monomers |
| End-capping in ROP | This compound + Cyclic Siloxane (e.g., D₃) | n-Hexyl-terminated Polysiloxane | Silicone fluid and elastomer synthesis |
| Cross-linking | This compound + Vinyl-functionalized Polysiloxane | Cross-linked Silicone Network | Silicone elastomers, coatings, and gels |
Role of this compound in Organometallic Reaction Pathways
Beyond its direct participation in hydrosilylation, this compound can also play a significant role as a reagent in various organometallic reaction pathways, particularly in palladium-catalyzed cross-coupling reactions.
In certain palladium-catalyzed reactions, such as the Heck reaction, silanes can act as hydride donors. nih.gov The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.orgnih.gov While the traditional mechanism involves a Pd(0)/Pd(II) catalytic cycle, alternative pathways have been proposed. In some instances, a palladium hydride species is a key intermediate, and silanes like this compound can serve as a source for this hydride. nih.gov The proposed role of the silane involves the reduction of a Pd(II) species to a Pd(0) species, with the concomitant formation of a silyl (B83357) halide. The generated Pd(0) can then enter the catalytic cycle.
The general steps for the involvement of a silane as a hydride source in a Heck-type reaction can be summarized as:
Oxidative Addition: An aryl or vinyl halide adds to a Pd(0) catalyst to form a Pd(II) intermediate.
Migratory Insertion: The alkene inserts into the Pd-C bond.
β-Hydride Elimination: Elimination of a β-hydride from the alkyl-palladium intermediate forms the coupled product and a palladium-hydride species.
Reductive Elimination/Reduction: The palladium-hydride species can undergo reductive elimination with the halide to regenerate the Pd(0) catalyst. Alternatively, an external hydride source, such as this compound, can reduce the Pd(II) intermediate back to the active Pd(0) state.
While the direct involvement of this compound as a hydride donor in Heck reactions is an area of ongoing research, the use of silanes in palladium-catalyzed reductions of α,β-unsaturated carbonyl compounds further supports their role as hydride sources. researchgate.net The ability of the Si-H bond to participate in such organometallic transformations highlights the versatility of this compound as a reagent in modern organic synthesis.
Applications of N Hexyldimethylsilane in Materials Science and Engineering
Surface Modification and Interfacial Chemistry Utilizing n-Hexyldimethylsilane
The reactivity of the silane (B1218182) group enables this compound and its derivatives, such as Chloro(hexyl)dimethylsilane, to form covalent bonds with hydroxyl-rich surfaces like those of glass, silica (B1680970), and various metal oxides. This process of surface functionalization is fundamental to altering the interfacial chemistry and engineering the surface properties of a wide range of materials.
The primary application of this compound in surface modification is to impart hydrophobicity. The long, nonpolar hexyl chain, when anchored to a substrate, creates a low-energy surface that repels water.
Mechanism of Hydrophobization: The process typically involves the reaction of a reactive form of the silane (e.g., Chloro(hexyl)dimethylsilane) with surface hydroxyl (-OH) groups. This forms a durable, covalently bonded self-assembled monolayer (SAM) where the hexyl chains are oriented away from the surface, creating a "waxy" layer at the molecular level. This modification significantly reduces the surface energy.
Research Findings: Studies on similar long-chain alkylsilanes demonstrate a direct correlation between the alkyl chain length and the resulting hydrophobicity. Surfaces treated with these silanes exhibit a significant increase in their water contact angle (WCA), a key measure of hydrophobicity. For instance, untreated glass or silica surfaces are typically hydrophilic with a low WCA, but after silanization, the WCA can increase to over 100 degrees, indicating a highly hydrophobic character. nih.govnih.gov This effect is crucial for applications requiring water repellency, such as anti-icing coatings, self-cleaning surfaces, and moisture-resistant electronics. nih.govmdpi.com The modification of surfaces to enhance hydrophobic properties is a noted use for Chloro(hexyl)dimethylsilane. evitachem.com
| Parameter | Untreated Surface (e.g., Glass) | Surface Treated with Alkylsilane |
| Surface Chemistry | Hydrophilic (-OH groups) | Hydrophobic (Alkyl chains) |
| Surface Energy | High | Low |
| Water Contact Angle (WCA) | < 30° | > 100° |
| Wettability | High | Low |
Table 1: Comparison of Surface Properties Before and After Modification with an Alkylsilane.
The utility of nanoparticles in advanced materials is often limited by their high surface energy, which causes them to agglomerate. nih.gov Surface functionalization with silanes like this compound is a critical strategy to overcome this challenge. nih.govnih.govnih.gov
Improving Dispersion and Compatibility: By coating inorganic nanoparticles (e.g., silica, metal oxides) with this compound, their surfaces are transformed from hydrophilic to hydrophobic (or organophilic). nih.gov This chemical modification prevents the nanoparticles from clumping together and dramatically improves their dispersion in nonpolar environments, such as organic solvents and polymer matrices. nih.govmdpi.com
Mechanism: The silane head group reacts with the nanoparticle surface, while the hexyl tail extends into the surrounding medium. This creates a steric barrier that keeps the particles separated and enhances their interfacial adhesion with the host material, a crucial factor in creating high-performance polymer nanocomposites.
Research Findings: Research has shown that modifying nanoparticles with silane coupling agents is an effective method to prevent agglomeration and improve stability. nih.gov The functionalization can be tailored to introduce specific properties, making the nanoparticles suitable for a wide array of applications, from polymer composites to drug delivery systems and coatings. nih.govmnba-journal.com
Triboelectric nanogenerators (TENGs) are devices that convert mechanical energy into electricity based on the principles of contact electrification and electrostatic induction. mdpi.comdiva-portal.orgresearchgate.net The performance of a TENG is critically dependent on the surface charge density generated when two materials come into contact.
Tuning Triboelectric Properties: Surface functionalization is a key strategy for enhancing the triboelectric effect. researchgate.netnih.gov By modifying a material's surface with a compound like this compound, its electron-donating or electron-accepting tendencies can be altered. The attachment of alkyl groups generally makes a surface more electron-donating (more tribopositive).
This compound in Polymer Chemistry and Advanced Material Synthesis
Beyond surface modification, this compound and its functional variants serve as precursors and building blocks in the synthesis of new polymers and composite materials. wikipedia.orgrsc.orgkallipos.gr
Organosilanes are fundamental in the synthesis of silicon-containing polymers (polysiloxanes and polysilanes). Chloro(hexyl)dimethylsilane, a derivative of this compound, can act as a precursor for creating polysilanes. evitachem.com
Synthesis of Polysilanes: Polysilanes, which have a backbone of repeating silicon atoms, can be synthesized through condensation reactions of chlorosilanes. In this context, Chloro(hexyl)dimethylsilane can be used to introduce specific side groups (hexyl and methyl) onto the silicon backbone, influencing the final properties of the polymer, such as solubility, thermal stability, and electronic characteristics.
End-Capping and Chain Control: In various polymerization techniques, silanes can be used as end-capping agents to terminate chain growth, thereby controlling the molecular weight of the resulting polymer. The Si-H group in this compound can also participate in hydrosilylation reactions, a powerful method for grafting silicone segments onto other polymers or for cross-linking polymer chains. epfl.ch
Hybrid organic-inorganic materials combine the properties of both components, such as the flexibility of a polymer and the durability of an inorganic filler. mdpi.comresearchgate.netsbpmat.org.brnih.gov Silanes like this compound are crucial for creating a strong and stable interface between these dissimilar phases.
Role as a Coupling Agent: When used as a coupling agent, the silane chemically bonds to the surface of an inorganic filler (like glass fibers or silica nanoparticles) and also co-reacts or physically entangles with the surrounding polymer matrix. This molecular bridge facilitates stress transfer from the polymer to the reinforcing filler, significantly improving the mechanical properties (e.g., strength, modulus, toughness) of the resulting composite material.
Research Findings: The incorporation of functionalized nanoparticles into polymer matrices is a widely studied approach for developing advanced composites. nih.govmnba-journal.com The surface modification of fillers with silanes ensures a homogeneous dispersion and strong interfacial adhesion, which are essential for achieving the desired performance enhancements in applications ranging from lightweight automotive parts to advanced electronic packaging. chalcogen.ro
| Material Component | Function | Contribution of this compound |
| Inorganic Filler (e.g., Silica) | Provides strength, stiffness, thermal stability. | Surface functionalization for hydrophobicity and matrix compatibility. |
| Polymer Matrix (e.g., Epoxy) | Provides toughness, processability, and form. | Improved adhesion to the filler via coupling. |
| Hybrid Composite | Enhanced mechanical and thermal properties. | Facilitates stress transfer and prevents filler agglomeration. |
Table 2: Role of this compound in a Hybrid Composite Material.
Catalytic Applications Associated with this compound
The utility of organosilanes, such as this compound, in catalysis is a subject of ongoing research, with applications spanning homogeneous, heterogeneous, and electrocatalytic domains. These compounds can act as precursors to catalytically active species, as surface modifiers for catalyst supports, or as components in electrolyte formulations, influencing the efficiency and selectivity of various chemical transformations.
Homogeneous Catalysis Involving this compound-Derived Species
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions. rsc.org While specific research detailing the extensive use of this compound as a direct precursor to homogeneous catalysts is limited, the broader class of alkylsilanes is known to participate in significant catalytic reactions, particularly those involving C-H bond activation and hydrosilylation. rsc.orgnih.gov
C-H Bond Functionalization:
The activation of otherwise inert C-H bonds is a powerful tool in organic synthesis. rsc.org Transition metal catalysts, particularly those based on rhodium and iridium, are known to facilitate the C-H functionalization of alkanes. rsc.orgnih.gov While direct studies on this compound are not extensively documented in publicly available research, the principles of C-H activation can be applied. For instance, rhodium catalysts can react with alkanes to form metal-alkyl intermediates, which can then undergo further transformations. nih.gov The general mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by functionalization and reductive elimination to regenerate the catalyst.
Hydrosilylation Reactions:
Platinum-catalyzed hydrosilylation is a fundamental process in polymer chemistry and materials science. mdpi.com This reaction involves the addition of a Si-H bond across a carbon-carbon multiple bond. While many studies focus on other hydrosilanes, there are mentions of platinum-catalyzed reactions involving this compound with alkynes, such as bis(trimethylsilyl)ethyne, at elevated temperatures. lookchem.comresearchgate.net The catalytic cycle for platinum-catalyzed hydrosilylation, as proposed by Chalk and Harrod, involves the oxidative addition of the silane to the platinum(0) complex, coordination of the alkene, migratory insertion, and subsequent reductive elimination to yield the alkylsilane product. mdpi.com
Ruthenium complexes are also effective catalysts for the hydrosilylation of alkenes and alkynes, often providing unique regioselectivity. rsc.org Although specific data for this compound is scarce, ruthenium catalysts are known to facilitate the formation of vinylsilanes from alkynes, which are valuable synthetic intermediates. rsc.org
| Catalyst System | Reactant | Product Type | Reference |
| Platinum-based | Alkyne | Vinylsilane | lookchem.comresearchgate.net |
| Rhodium-based | Alkane | Functionalized Alkane | rsc.orgnih.gov |
| Ruthenium-based | Alkyne/Aldehyde | Vinylsilane/Silyl (B83357) ether | rsc.orgrsc.org |
This table represents general catalytic systems for reactions involving silanes, with specific examples for this compound being limited in available literature.
Heterogeneous Catalysis Incorporating this compound Components
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. nih.gov this compound and other organosilanes are primarily used in this field for the surface modification of catalyst supports, such as silica and metal oxides. nih.govmdpi.com This functionalization can enhance the dispersion of the active metal, improve thermal stability, and influence the catalytic activity and selectivity. mdpi.com
Surface Functionalization of Supports:
Silica (SiO₂) is a common catalyst support due to its high surface area and thermal stability. mdpi.com The surface of silica contains silanol (B1196071) groups (Si-OH) that can be functionalized with organosilanes like this compound. This process typically involves a condensation reaction between the silane and the surface hydroxyl groups, forming a covalent Si-O-Si linkage. rsc.org This modification can alter the surface properties from hydrophilic to hydrophobic, which can be crucial for certain catalytic applications. For instance, creating a hydrophobic surface can be beneficial in reactions where water is a byproduct.
The preparation of supported catalysts often involves impregnation or deposition-precipitation methods. researchgate.net By modifying the support with this compound prior to the introduction of the metal precursor, the interaction between the metal and the support can be tailored. This can prevent the aggregation of metal nanoparticles and lead to a more uniform distribution of active sites. mdpi.com
| Support Material | Purpose of Functionalization | Potential Effect | General Reference |
| Silica (SiO₂) | Hydrophobization, Anchoring site for metal | Improved catalyst stability, altered selectivity | nih.govmdpi.com |
| Metal Oxides (e.g., Al₂O₃, TiO₂) | Control of metal-support interaction | Enhanced metal dispersion, prevention of sintering | mdpi.com |
This table outlines the general applications of silane functionalization on catalyst supports, as specific data for this compound is not widely available.
Electrocatalytic Research Utilizing this compound Formulations
Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at electrode surfaces. While direct electrocatalytic applications of this compound are not extensively reported, the broader context of using silanes in electrocatalysis points towards potential roles in electrode modification and as components in electrolyte systems.
Electrode Surface Modification:
Similar to heterogeneous catalysis, this compound can be used to modify the surface of electrode materials. This can be particularly relevant for semiconductor or metal oxide electrodes. The formation of a thin silane layer can passivate the surface, preventing unwanted side reactions or corrosion. nih.gov Furthermore, such a layer could be used to anchor specific electrocatalytically active molecules or nanoparticles to the electrode surface. For instance, the development of electrochemical sensors can involve the functionalization of an electrode surface to enhance the selective detection of specific analytes. nih.gov
Role in Electrolytes:
In some electrochemical systems, additives to the electrolyte can significantly impact performance. While not a primary role, it is conceivable that a compound like this compound could act as an electrolyte additive. For example, in lithium-ion batteries, certain additives are used to form a protective solid-electrolyte interphase (SEI) on the electrode surface, which is crucial for battery stability and longevity. While there is no direct evidence of this compound being used for this purpose, the concept of using reactive molecules to modify electrode surfaces in situ is an active area of research.
Research on the electrochemical oxidation of various organic molecules on platinum electrodes is a fundamental area of electrocatalysis. ccsenet.orgnih.gov While specific studies on this compound are not prominent, understanding its electrochemical behavior would be a prerequisite for any potential application in this field.
| Application Area | Potential Role of this compound | Desired Outcome | General Reference |
| Electrochemical Sensors | Surface functionalization of electrode | Enhanced selectivity and sensitivity | nih.gov |
| Energy Storage (e.g., Batteries) | Electrolyte additive for SEI formation | Improved electrode stability and cycle life | nih.gov |
| Electrosynthesis | Substrate or surface modifier | Control of reaction pathways and products | nih.gov |
This table presents potential, rather than established, applications of this compound in electrocatalysis based on the known roles of similar organosilicon compounds.
Advanced Research Methodologies for N Hexyldimethylsilane Studies
Computational and Theoretical Investigations of n-Hexyldimethylsilane Systems
Computational chemistry offers powerful tools for studying molecules and their reactions, providing data that can be difficult to obtain through experimentation alone. taylorfrancis.comroutledge.com These methods range from quantum mechanical calculations on single molecules to large-scale simulations of bulk and interfacial systems.
Quantum chemical methods are fundamental to understanding the intrinsic properties of this compound. mdpi.com These approaches solve approximations of the Schrödinger equation to determine molecular characteristics. By modeling the molecule, researchers can predict its geometry, electronic distribution, and the energies of its molecular orbitals. This information is key to describing its reactivity. mit.edursc.org
Quantum chemical modeling can elucidate the electronic structure, which is dictated by the arrangement of its 74 electrons in various energy levels. shef.ac.uk For instance, calculations can determine the electron density around the silicon-hydrogen (Si-H) bond, which is a primary site of reactivity in hydrosilylation reactions. The models can also compute properties like ionization energy and electron affinity, which are central to predicting how the molecule will behave in chemical reactions. mdpi.com This theoretical framework allows for the investigation of reaction mechanisms, such as the oxidative addition of the Si-H bond to a metal center, a critical step in many catalytic processes. diva-portal.org
Table 1: Illustrative Calculated Electronic Properties of this compound Note: These values are representative and would be determined via specific quantum chemical calculations.
| Property | Predicted Value | Significance |
| Ionization Energy | ~9.5 eV | Energy required to remove an electron; relates to susceptibility to oxidation. |
| Electron Affinity | ~ -0.1 eV | Energy released upon adding an electron; indicates ability to accept an electron. shef.ac.uk |
| Dipole Moment | ~0.6 D | Measures charge separation; influences intermolecular interactions and solubility. |
| Si-H Bond Length | ~1.48 Å | Equilibrium distance between Si and H atoms; key parameter in reactivity studies. |
| C-Si-C Bond Angle | ~110° | Defines the geometry around the silicon atom. |
Density Functional Theory (DFT) has become a revolutionary tool in computational quantum chemistry, offering a balance between accuracy and computational cost. mdpi.com Instead of calculating the complex multi-electron wavefunction, DFT determines the system's energy and properties based on its electron density. mdpi.comnih.gov This approach is widely used to investigate reaction mechanisms involving organosilanes like this compound. researchgate.net
For example, DFT calculations can map the potential energy surface for a reaction, identifying transition states and intermediates. diva-portal.org This is crucial for understanding the kinetics and thermodynamics of processes such as metal-catalyzed hydrosilylation or dehydrogenative coupling. researchgate.netepfl.ch Researchers can use DFT to model the interaction of this compound with a catalyst, elucidating how the catalyst activates the Si-H bond and facilitates its addition across a double bond. epfl.ch DFT-derived descriptors, such as chemical potential and hardness, can also be used to rationalize reactivity patterns according to principles like the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the motion of atoms and molecules. mdpi.comtudelft.nl This technique is particularly valuable for investigating the behavior of this compound at interfaces, such as a liquid-air or liquid-solid interface. rsc.orgnih.gov Due to its structure, which consists of a nonpolar hexyl chain and a less polar dimethylsilyl group, this compound exhibits amphiphilic character, driving it to accumulate at interfaces.
In an MD simulation, the forces between atoms are calculated using a force field (like the General AMBER Force Field, or GAFF), and Newton's equations of motion are solved to track the trajectory of each atom over time. tudelft.nlrsc.org This allows for the direct simulation of how a collection of this compound molecules would arrange themselves at a water-air interface, for instance. nih.gov Such simulations can predict key interfacial properties, including surface tension and the orientation of the molecules. rsc.orgcopernicus.org This knowledge is vital for applications where the surface activity of silanes is important.
Advanced Spectroscopic and Analytical Techniques in this compound Research
Spectroscopic techniques are indispensable for the characterization and mechanistic study of this compound. spectrumtechniques.comsouthampton.ac.ukmdpi.com They provide direct experimental evidence of molecular structure, bonding, and transformations during chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution and for monitoring reaction mechanisms. nih.goved.ac.uk By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment of each atom. libretexts.orgresearchgate.net
For this compound, a combination of NMR experiments is used for full structural assignment.
¹H NMR: Identifies the different types of protons in the molecule, such as those on the hexyl chain, the methyl groups attached to silicon, and the unique hydride proton (Si-H). The chemical shift and coupling patterns are distinctive. libretexts.org
¹³C NMR: Provides information on the carbon backbone of the hexyl group and the methyl carbons attached to the silicon atom.
²⁹Si NMR: Directly probes the silicon nucleus, providing valuable information about its coordination environment and bonding. This is particularly useful for tracking reactions at the silicon center. nih.gov
In mechanistic studies, NMR can be used to monitor the disappearance of reactants and the appearance of products in real-time, allowing for kinetic analysis. ed.ac.uk For example, in a hydrosilylation reaction, the disappearance of the characteristic Si-H proton signal and the emergence of new signals corresponding to the product can be quantified to determine reaction rates. nih.govresearchgate.net
Table 2: Predicted NMR Chemical Shifts (δ) for this compound Note: Values are referenced to tetramethylsilane (B1202638) (TMS) and are typical for this type of structure. libretexts.org
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Si-CH ₃ | ~0.1 | Singlet |
| Si-H | ~3.8 | Septet | |
| Si-CH ₂- | ~0.5 | Triplet | |
| -(CH ₂)₄- | ~1.3 | Multiplet | |
| -CH ₃ | ~0.9 | Triplet | |
| ¹³C | Si-C H₃ | ~ -3.0 | Quartet |
| Si-C H₂- | ~11.0 | Triplet | |
| Si-CH₂-C H₂- | ~25.0 | Triplet | |
| -CH₂-C H₂-CH₂-CH₃ | ~32.0 | Triplet | |
| -CH₂-C H₂-CH₃ | ~23.0 | Triplet | |
| -C H₂-CH₃ | ~34.0 | Triplet | |
| -C H₃ | ~14.0 | Quartet | |
| ²⁹Si | (CH ₃)₂Si H(C₆H₁₃) | ~ -15 to -20 | Multiplet |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" based on the vibrations of chemical bonds. mt.comresearchgate.net Both methods are used for structural characterization and for analyzing the progress of reactions involving this compound. osti.govspectroscopyonline.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to its natural vibrational modes. mt.com For this compound, the IR spectrum is dominated by several key absorption bands:
A strong, sharp peak around 2100-2200 cm⁻¹, characteristic of the Si-H stretching vibration. This band is an excellent diagnostic tool for the presence of the hydride group.
Strong bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the hexyl and methyl groups.
Bands around 1250 cm⁻¹ (Si-CH₃ deformation) and 800-900 cm⁻¹ (Si-C stretching).
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mt.comkurouskilab.com It is particularly sensitive to vibrations of non-polar, polarizable bonds. mt.com For this compound, Raman spectroscopy is complementary to IR, providing strong signals for:
Si-C and C-C bond stretching vibrations within the molecular backbone.
C-H stretching and bending modes. kurouskilab.com
In reaction analysis, the disappearance of the Si-H stretch in both IR and Raman spectra is a clear indicator that the this compound has reacted. americanpharmaceuticalreview.com The appearance of new bands can confirm the formation of products, such as C-Si-O bands if hydrolysis occurs, or the reduction in C=C bands if hydrosilylation of an alkene is performed. americanpharmaceuticalreview.com The combination of IR and Raman provides a more complete picture of the molecular structure and its transformations. researchgate.netosti.gov
Future Directions and Emerging Research Areas for N Hexyldimethylsilane
Exploration of Novel Synthetic Pathways and Efficiency Enhancements
The primary industrial route to n-Hexyldimethylsilane is through the hydrosilylation of 1-hexene (B165129) with dimethylsilane, a reaction traditionally reliant on platinum-based catalysts like Speier's and Karstedt's catalysts. rsc.org While effective, the high cost and environmental concerns associated with precious metal catalysts are driving research towards more sustainable and economical alternatives. rsc.orgacs.org
Future research is intensely focused on the development of catalysts based on earth-abundant and environmentally benign first-row transition metals, such as iron, cobalt, and nickel. acs.orgresearchgate.net These base-metal catalysts have shown promise in offering high activity and selectivity for alkene hydrosilylation. acs.org For instance, well-defined bis(amino)amide nickel pincer complexes have demonstrated high turnover frequencies and numbers in the chemoselective anti-Markovnikov hydrosilylation of functionalized alkenes. epfl.ch Another avenue of exploration involves the development of heterogeneous catalysts, which offer the significant advantage of easy separation from the reaction products and potential for recycling, thereby reducing costs and waste. researchgate.netrhhz.net Examples include single-site mono(phosphine)-Rh or Ir catalysts supported on metal-organic frameworks (MOFs) that have shown superior activity compared to their homogeneous counterparts. rhhz.net
Furthermore, photocatalytic methods are emerging as a green and highly efficient approach for organosilane synthesis. acs.org Research into plasmonic Au-TiO2 as a photocatalyst for the oxidation of organosilanes to silanols has shown complete conversion and high selectivity under mild, solvent-free conditions, suggesting a potential pathway for novel reactions involving this compound. acs.org Efficiency enhancements are also being sought through process optimization, such as the use of biphasic catalytic systems with ionic liquids, which allow for the reuse of the catalyst phase in multiple reaction cycles. researchgate.net
A summary of emerging synthetic strategies is presented in the table below.
| Synthetic Strategy | Catalyst Type | Potential Advantages |
| Base-Metal Catalysis | Iron, Cobalt, Nickel Complexes | Low cost, high abundance, reduced environmental impact. acs.orgnih.gov |
| Heterogeneous Catalysis | MOF-supported Rh/Ir, Pt on Carbon Nanotubes | Catalyst recyclability, simplified product purification, high efficiency. rhhz.net |
| Photocatalysis | Plasmonic Au-TiO2 | Mild reaction conditions, high selectivity, use of light as a green energy source. acs.org |
| Biphasic Catalysis | Catalysts in Ionic Liquids | Catalyst reuse, reduced waste, cost savings. researchgate.net |
Expanding Catalytic Roles and Sustainable Chemical Transformations
The Si-H bond in this compound is a key functional group that enables its participation in a variety of catalytic reactions beyond basic hydrosilylation. Future research aims to harness this reactivity for a broader range of sustainable chemical transformations. Organosilanes are increasingly recognized for their potential in green chemistry, as they can improve the performance and longevity of materials, thereby reducing waste and resource consumption. zmsilane.com
One major area of development is the use of this compound as a reducing agent in organic synthesis, replacing less environmentally friendly reagents. The dehydrogenative coupling of hydrosilanes with alcohols to produce silyl (B83357) ethers and hydrogen gas is one such example of a value-added transformation. nih.gov Furthermore, there is growing interest in catalyst systems that can control regioselectivity, enabling either the typical anti-Markovnikov addition or the less common Markovnikov addition in hydrosilylation reactions, thus expanding the synthetic toolkit. acs.org Base-metal catalysts are again at the forefront of this research, with systems that can achieve a high degree of regioselectivity. acs.org
The development of tandem reactions, where a single catalyst promotes multiple transformations in one pot, is another promising direction. For example, systems that facilitate tandem olefin-isomerization and hydrosilylation processes allow for the synthesis of linear alkylsilanes from internal olefins, increasing feedstock flexibility. acs.org The exploration of N-heterocyclic carbene (NHC)-catalyzed reactions also presents new opportunities for controlling the reactivity and selectivity of hydrosilylation processes. researchgate.net These advancements point towards a future where this compound can be a versatile reagent in atom-economical and sustainable chemical manufacturing. nih.gov
Development of Next-Generation Materials with Silicon-Based Building Blocks
The unique properties conferred by the silicon atom make organosilanes like this compound valuable building blocks for advanced materials. mdpi.com The Si-C bond is thermally stable, and the incorporation of silicon into polymers can enhance properties such as thermal stability, gas permeability, and flexibility. mdpi.comdokumen.pub Future research is focused on leveraging these characteristics to create next-generation materials with tailored functionalities.
This compound can serve as a precursor or a modifying agent for a variety of silicon-based polymers, including polysiloxanes (silicones), polycarbosilanes, and polysilazanes. dokumen.pub Polycarbosilanes, in particular, are important precursors for silicon carbide (SiC) ceramics, which are known for their high strength and stability at extreme temperatures. dokumen.pubresearchgate.net Research into the polymerization of alkenylsilanes to form polycarbosilanes is an active field, with catalysts like dimethyltitanocene showing promise. researchgate.net
In the realm of conductive polymers and optoelectronics, the incorporation of silicon-containing moieties into polymer backbones is a strategy to fine-tune electronic and physical properties. mdpi.com While arylsilanes are more commonly studied in this context, the principles of modifying polymer structures with alkylsilane side chains to impact properties are well-established. mdpi.com Furthermore, this compound can be used to create self-assembled monolayers (SAMs) on surfaces like silicon, modifying their properties for applications in electronics or as protective coatings. mdpi.com The development of hybrid organic-inorganic materials, where organosilanes act as coupling agents to bridge the interface between inorganic fillers and organic polymer matrices, is another area of significant potential. researchgate.netzmsilane.com
| Material Class | Role of this compound | Potential Applications |
| Preceramic Polymers | Monomer/Precursor | High-temperature silicon carbide (SiC) ceramics. dokumen.pub |
| Conducting Polymers | Side-chain modifier | Optoelectronic devices, sensors. mdpi.com |
| Self-Assembled Monolayers | Surface modifying agent | Electronics, protective coatings. mdpi.com |
| Hybrid Composites | Coupling agent | Enhanced adhesives, sealants, and high-performance plastics. researchgate.netmystrikingly.com |
Synergistic Approaches Integrating Experimental and Computational Methodologies
To accelerate the discovery and optimization of processes involving this compound, future research will increasingly rely on the synergy between experimental work and computational modeling. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating the thermochemistry and reaction mechanisms of organosilicon compounds. nih.gov
Computational studies can provide detailed insights into reaction pathways, transition states, and the influence of catalysts and substituents on reactivity. nih.govcsic.es For example, modeling can help to understand the stereochemistry of silyl/hydride ligands in catalytic cycles, which can dictate the reaction outcome, such as favoring C-Si bond formation. csic.es This predictive power can guide the rational design of new catalysts with enhanced activity and selectivity, reducing the amount of trial-and-error experimentation required. nih.gov
Furthermore, computational fluid dynamics (CFD) can be employed to model and optimize reactor conditions for industrial processes like chemical vapor deposition involving silanes. researchgate.net Kinetic modeling of complex reaction networks, such as those in silane (B1218182) pyrolysis and combustion, is another area where computation is crucial for understanding and predicting system behavior. acs.orgkaust.edu.sa By combining theoretical calculations with empirical data, researchers can build more accurate and robust models. This integrated approach is essential for tackling complex challenges, such as understanding reaction kinetics, designing novel materials with specific properties, and scaling up sustainable chemical processes from the lab to industrial production. nih.govkaust.edu.sa
Q & A
Q. How can researchers safely handle and store n-Hexyldimethylsilane in laboratory settings?
this compound is likely air- and moisture-sensitive, given its structural similarity to other organosilanes. Store under inert gas (e.g., nitrogen/argon) in sealed containers at 2–8°C, away from oxidizers and water . Use Schlenk lines or gloveboxes for transfers. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-resistant lab coats, is mandatory to prevent skin/eye contact .
Q. What analytical techniques are recommended for characterizing this compound?
Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) to confirm molecular structure and purity. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities. Infrared (IR) spectroscopy (e.g., 400–4000 cm⁻¹ range) identifies Si–C and Si–H bonds, though calibration with reference spectra (e.g., hexamethyldisiloxane ) is advised. Report spectral discrepancies and validate against computational models (e.g., DFT calculations) .
Q. How should researchers design a reproducible synthesis protocol for this compound?
Document reaction parameters (temperature, solvent, catalyst) systematically. For example, Grignard reactions involving chlorodimethylsilane and hexylmagnesium bromide require strict anhydrous conditions. Include step-by-step quenching procedures (e.g., using dry ice/acetone baths) and purification methods (e.g., fractional distillation under reduced pressure). Replicate trials ≥3 times to assess yield consistency .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved in peer-reviewed studies?
Contradictions in NMR or IR peaks may arise from isotopic impurities, solvent effects, or instrument calibration errors. Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for solid-state structure confirmation) and share raw data in supplementary materials. Reference databases like NIST Chemistry WebBook and consult computational chemists to model expected spectra .
Q. What experimental strategies mitigate decomposition risks during catalytic applications of this compound?
Under catalytic conditions (e.g., hydrosilylation), monitor reaction progress in real time using in situ FTIR or Raman spectroscopy. Decomposition products (e.g., hexamethyldisiloxane ) may form via oxidation; use scavengers like molecular sieves or radical inhibitors. Optimize reaction stoichiometry to minimize excess reagent exposure to air/moisture .
Q. How can computational methods enhance the study of this compound’s reactivity?
Perform density functional theory (DFT) calculations to predict reaction pathways (e.g., Si–H bond activation barriers). Compare with experimental kinetic data (e.g., Arrhenius plots) to validate models. Use molecular dynamics simulations to assess solvent effects on stability .
Data Validation and Reproducibility
Q. What steps ensure reproducibility in silane-based reaction studies?
- Documentation: Provide exact instrument settings (e.g., NMR pulse sequences, GC column specifications) .
- Control experiments: Include blanks and reference compounds (e.g., tetramethylsilane for ²⁹Si NMR calibration) .
- Error analysis: Quantify uncertainties in yields/purity (e.g., ±2% via triplicate measurements) and report outliers .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points)?
Re-measure properties using standardized methods (e.g., ASTM distillation for boiling points). Compare with literature values from peer-reviewed journals (avoid vendor SDS ). Publish corrections with methodological transparency to aid database curators .
Safety and Ethical Compliance
Q. What protocols are critical for disposing of this compound waste?
Neutralize silane residues by slow addition to cold, anhydrous alcohol (e.g., ethanol) under nitrogen. Collect gaseous byproducts (e.g., hydrogen) in vented traps. Follow institutional guidelines for hazardous waste labeling and disposal .
Q. How can researchers design ethically compliant studies involving hazardous silanes?
Conduct risk assessments using SDS templates and institutional safety committees. Train personnel in emergency procedures (e.g., spill containment, eye wash protocols). Publish near-miss incidents to improve community safety standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
